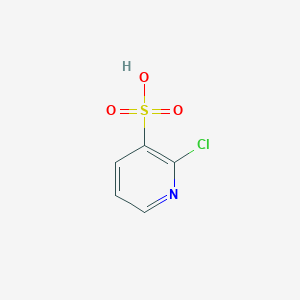

2-Chloropyridine-3-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJDRRWFZIWJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376475 | |

| Record name | 2-chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-56-8 | |

| Record name | 3-Pyridinesulfonic acid, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloropyridine-3-sulfonic acid (CAS: 6602-56-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloropyridine-3-sulfonic acid, a key heterocyclic building block. We will delve into its chemical and physical properties, explore plausible synthetic routes, analyze its reactivity, discuss its applications in medicinal chemistry, and provide guidance on its analytical characterization and safe handling. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development and other areas of chemical synthesis.

Core Properties and Characteristics

This compound is a substituted pyridine derivative with the chemical formula C₅H₄ClNO₃S.[1][2][] Its structure incorporates a pyridine ring, a chlorine atom at the 2-position, and a sulfonic acid group at the 3-position, making it a versatile intermediate for further chemical modifications.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 6602-56-8 | [1] |

| Molecular Formula | C₅H₄ClNO₃S | [1][2][] |

| Molecular Weight | 193.61 g/mol | [2][] |

| IUPAC Name | This compound | [1] |

| SMILES | O=S(O)(=O)c1cccc(Cl)n1 | [1][] |

| InChI Key | VBJDRRWFZIWJOS-UHFFFAOYSA-N | [1][] |

Synthesis and Manufacturing

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and efficient synthetic route can be inferred from established methods for analogous compounds, particularly the synthesis of its isomer, pyridine-3-sulfonic acid from 3-chloropyridine.[4][5][6]

The proposed synthesis involves a multi-step process commencing with a suitable starting material, such as 2,3-dichloropyridine or 2-chloropyridine. A likely pathway involves the sulfonation of a pre-functionalized pyridine ring.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound could involve the following key transformations. This proposed pathway is based on the well-documented synthesis of pyridine-3-sulfonic acid.[4][6]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation of the patented synthesis of pyridine-3-sulfonic acid and should be optimized and validated in a laboratory setting.[4][5]

Step 1: N-Oxidation of 2,3-Dichloropyridine

-

To a solution of 2,3-dichloropyridine in glacial acetic acid, slowly add hydrogen peroxide (30-70% solution) at a controlled temperature (e.g., 80°C).[4]

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC).

-

After completion, the excess oxidizing agent can be quenched by the addition of a reducing agent like sodium sulfite.

-

The acetic acid and water are then removed under reduced pressure to yield crude 2,3-dichloropyridine N-oxide.

Step 2: Sulfonation

-

The crude 2,3-dichloropyridine N-oxide is added to an aqueous solution of a sulfonating agent, such as sodium sulfite or sodium bisulfite.[4][5]

-

The reaction mixture is heated in an autoclave to approximately 145°C for several hours.[5] The pressure will rise during the reaction.

-

Upon completion, the reaction is cooled, and the resulting solution contains this compound N-oxide.

Step 3: Reduction

-

The aqueous solution of this compound N-oxide is made alkaline with a base like sodium hydroxide.

-

A catalytic amount of Raney nickel is added to the solution.[4][5]

-

The mixture is hydrogenated under pressure (e.g., 7 bars) at an elevated temperature (e.g., 100-110°C) for several hours.[5]

-

After the reaction is complete, the mixture is cooled, and the catalyst is filtered off.

-

The pH of the filtrate is adjusted to isolate the this compound, which can be further purified by recrystallization.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing effects of the chlorine atom and the sulfonic acid group. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAᵣ).[7][8]

Nucleophilic Aromatic Substitution

The nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms at the 2- and 4-positions electron-deficient and thus prone to attack by nucleophiles.[8] This makes the chlorine atom at the 2-position a good leaving group in the presence of a suitable nucleophile.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

This reactivity allows for the introduction of a wide range of functional groups at the 2-position, making this compound a valuable scaffold in the synthesis of more complex molecules. Common nucleophiles used in such reactions include amines, alcohols, and thiols.

Role in Pharmaceutical Synthesis

Pyridine-based compounds are ubiquitous in pharmaceuticals. The sulfonic acid group can improve the aqueous solubility of a molecule, a desirable property for drug candidates. The isomeric pyridine-3-sulfonic acid is a known intermediate in the synthesis of Vonoprazan Fumarate, a medication for acid-related gastrointestinal disorders.[9] This suggests that this compound could be a valuable intermediate for the synthesis of novel active pharmaceutical ingredients (APIs).[10] Its derivatives, such as 2-chloropyridine-3-carboxylic acid, are used in the development of anti-inflammatory and analgesic drugs.[11]

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of standard analytical techniques. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and sulfonic acid groups. Based on data for similar compounds like 2-chloropyridine, the aromatic protons would likely appear in the range of 7.0-8.5 ppm.[13]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A typical reverse-phase HPLC method for related pyridine compounds would involve:

| Parameter | Typical Condition | Source(s) |

| Column | C18 reverse-phase | [14][15] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol). | [14][15] |

| Detection | UV at a suitable wavelength (e.g., 230-260 nm) | [15] |

| Column Temperature | Ambient to slightly elevated (e.g., 30°C) | [15] |

Safety and Handling

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery and development. Its key features, including the reactive 2-chloro position and the solubilizing sulfonic acid group, make it an attractive starting material for the synthesis of a wide range of novel compounds. While detailed experimental procedures for its synthesis and reactions are not extensively published, logical and effective strategies can be derived from the well-established chemistry of related pyridine derivatives. As with all chemical reagents, it is essential to handle this compound with appropriate safety precautions.

References

- Production of pyridine-3-sulfonic acid. US5082944A.

-

Synthesis of pyridine-3-sulfonic acid. PrepChem.com. [Link]

- Process of preparation of pyridine-3-sulfonic acids. EP0428831B1.

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

This compound | CAS 6602-56-8. Matrix Fine Chemicals. [Link]

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. [Link]

-

Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- Process for the preparation of chloropyridine sulphonic acid chlorides. US6310214B1.

-

The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

- Method for detecting content of pyridine-3-sulfonyl chloride.

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. This compound | CAS 6602-56-8 [matrix-fine-chemicals.com]

- 2. synchem.de [synchem.de]

- 4. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 9. nbinno.com [nbinno.com]

- 10. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 11. 2-クロロニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 6602-56-8|this compound|BLD Pharm [bldpharm.com]

- 13. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 14. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloropyridine-3-sulfonic acid: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloropyridine-3-sulfonic acid, a key building block in modern medicinal chemistry. We will delve into its molecular structure and physicochemical properties, explore plausible synthetic routes with detailed experimental insights, and discuss its strategic applications in the development of novel therapeutic agents.

Core Molecular Attributes of this compound

This compound is a substituted pyridine derivative featuring both a chloro and a sulfonic acid group, which impart unique reactivity and utility in organic synthesis.

Molecular Structure and Weight

The structural representation of this compound is fundamental to understanding its chemical behavior.

Molecular Formula: C₅H₄ClNO₃S[1][]

Molecular Weight: 193.61 g/mol [1][]

IUPAC Name: this compound

CAS Number: 6602-56-8[1]

SMILES: C1=CC(=C(N=C1)Cl)S(=O)(=O)O[]

The molecule consists of a pyridine ring chlorinated at the 2-position and sulfonated at the 3-position. The electron-withdrawing nature of both the chlorine atom and the sulfonic acid group significantly influences the electron density of the pyridine ring, impacting its reactivity in chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₃S | [1][] |

| Molecular Weight | 193.61 g/mol | [1][] |

| CAS Number | 6602-56-8 | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Purity | Typically >95% | [1] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis of this compound: A Strategic Approach

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a logical and efficient synthetic strategy can be devised based on established organic chemistry principles and published procedures for analogous compounds. A plausible and effective method involves the diazotization of 2-chloro-3-aminopyridine followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway

The multi-step synthesis would logically proceed as follows:

Sources

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 2-Chloropyridine-3-sulfonic acid: Synthesis, Reactivity, and Applications for Modern Drug Discovery

In the landscape of medicinal and agricultural chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyridine derivatives hold a privileged position due to their prevalence in FDA-approved drugs and agrochemicals. This compound emerges as a particularly valuable bifunctional reagent, offering two distinct and highly useful points for chemical modification: a sulfonic acid group at the 3-position and a chloro-substituent at the 2-position.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, core reactivity, and practical applications of this compound. Moving beyond a simple recitation of facts, we will explore the causality behind synthetic choices and the mechanistic principles that govern its reactivity, empowering scientists to leverage this potent building block in their research endeavors. Its utility lies in its capacity to serve as a precursor to a vast array of more complex molecules, primarily through the formation of sulfonamides and nucleophilic aromatic substitution, pathways that are central to the construction of modern therapeutic and crop protection agents.[1][2][3]

Physicochemical Properties and Identification

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and for ensuring safe handling.

Chemical Structure

The structure features a pyridine ring substituted with a chlorine atom and a sulfonic acid group at adjacent positions, which profoundly influences its electronic properties and reactivity.

Caption: Chemical Structure of this compound.

Data Summary

The following table summarizes the key identification and property data for this compound and its immediate precursor, 2-chloropyridine-3-sulfonyl chloride.

| Property | This compound | 2-Chloropyridine-3-sulfonyl chloride |

| CAS Number | 6602-56-8[4][] | 6684-06-6[1][6][7] |

| Molecular Formula | C₅H₄ClNO₃S[4][] | C₅H₃Cl₂NO₂S[6][7][8] |

| Molecular Weight | 193.61 g/mol [4][] | 212.05 g/mol [6][7][8] |

| Physical Form | Expected to be a solid | Solid[8] |

| Solubility | Expected to be soluble in water and polar organic solvents | Reacts with water; soluble in many organic solvents |

Synthesis and Manufacturing Insights

The preparation of this compound is most strategically and commonly achieved via its sulfonyl chloride derivative. This approach is favored because the sulfonyl chloride is a versatile intermediate that can be directly used for sulfonamide synthesis, and it can be easily hydrolyzed to the desired sulfonic acid. Direct sulfonation of 2-chloropyridine is often challenging and can lead to mixtures of isomers and harsh reaction conditions.

Primary Synthetic Route: Via 2-Chloropyridine-3-sulfonyl chloride

The most robust and scalable synthesis involves the Sandmeyer-type reaction of 3-amino-2-chloropyridine. This method provides high regioselectivity and generally proceeds in good yield.[9]

Caption: Synthetic workflow for this compound via a diazonium salt intermediate.

Causality Behind the Method: This multi-step process is superior to direct sulfonation for several reasons. The starting material, 3-amino-2-chloropyridine, precisely dictates the position of the incoming sulfonyl group at C3. The diazotization reaction is a well-established, high-yielding transformation. The subsequent copper-catalyzed reaction with a sulfur dioxide source is highly effective for converting diazonium salts to sulfonyl chlorides.[9] The low solubility of the sulfonyl chloride product in the aqueous reaction medium protects it from immediate hydrolysis, allowing it to be isolated in high purity directly by precipitation.[9]

Experimental Protocol: Synthesis of 2-Chloropyridine-3-sulfonyl chloride[9]

Warning: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Diazotization:

-

To a suitable reaction vessel, add 3-amino-2-chloropyridine (1.0 equiv).

-

With agitation and external cooling (ice bath), add concentrated hydrochloric acid (approx. 8 mL per gram of starting material), keeping the temperature below 30 °C.

-

Cool the resulting slurry to -5 °C using an ice/acetone bath.

-

Prepare a solution of sodium nitrite (1.1 equiv) in water (approx. 2.5 mL per gram of NaNO₂).

-

Add the sodium nitrite solution dropwise to the reaction mixture over 45-60 minutes, meticulously maintaining the internal temperature between -5 °C and 0 °C.

-

Stir the slurry for an additional 10-15 minutes at this temperature.

-

-

Sulfonylation:

-

In a separate vessel, prepare the sulfur dioxide source. This can be done by bubbling SO₂ gas into a mixture of HCl and a catalytic amount of CuCl or by using thionyl chloride as described in related procedures.[9]

-

Carefully add the cold diazonium salt slurry to the sulfonylation mixture, maintaining a controlled temperature (e.g., below 10 °C).

-

Allow the reaction to proceed, often with gradual warming to room temperature, until nitrogen evolution ceases.

-

-

Work-up and Isolation:

-

The product, 2-chloropyridine-3-sulfonyl chloride, typically precipitates from the aqueous reaction mixture.

-

Collect the solid product by filtration.

-

Wash the filter cake with cold water to remove residual acids and salts.

-

Dry the product under vacuum to yield the sulfonyl chloride.

-

-

Hydrolysis to this compound:

-

The isolated 2-chloropyridine-3-sulfonyl chloride can be carefully treated with water. The reaction is often exothermic.

-

Stirring the sulfonyl chloride in water at room or slightly elevated temperature will effect the hydrolysis.

-

The sulfonic acid can then be isolated by evaporating the water and HCl byproduct, or by crystallization.

-

Key Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound stems from the distinct reactivity of its two functional groups. The sulfonyl chloride precursor is particularly important for forming sulfonamides, while the C2-chloro group is activated for nucleophilic substitution.

A. Reactivity at the Sulfonyl Group: Formation of Sulfonamides

The conversion of the sulfonyl chloride intermediate to a sulfonamide is one of its most valuable applications. Sulfonamides are a cornerstone functional group in pharmaceuticals, known for their ability to act as bioisosteres of carboxylic acids and their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][10][11]

Mechanism: The reaction proceeds via a nucleophilic attack of an amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically added to neutralize the HCl generated during the reaction.

Caption: General reaction scheme for sulfonamide formation.

B. Reactivity at the C2-Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyridine ring is susceptible to displacement by nucleophiles. This is not a standard SN1 or SN2 reaction but a Nucleophilic Aromatic Substitution (SNAr) mechanism.[12][13]

Mechanistic Causality: The reactivity of the C2 position is significantly enhanced by two key electronic factors:

-

Ring Nitrogen: The electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions, making them more electrophilic and susceptible to nucleophilic attack.[14]

-

Sulfonyl Group: The powerful electron-withdrawing sulfonyl group at C3 further depletes electron density at the adjacent C2 position, providing additional activation.

The reaction proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: The two-step Addition-Elimination mechanism of SNAr.

This SNAr reactivity is profoundly useful, allowing for the introduction of a wide variety of functional groups (e.g., amines, ethers, thioethers) at the C2 position, which is a critical strategy for diversifying lead compounds in drug discovery programs.[15][16]

Applications in Research and Development

The dual reactivity of this compound and its derivatives makes it a high-value intermediate in multiple industries.

-

Pharmaceutical Synthesis: It is a key building block for synthesizing drugs, particularly those containing a pyridine-sulfonamide core.[1][2] This structural motif is found in anti-inflammatory agents, anticancer drugs, and diuretics.[11][17] The ability to modify both the sulfonamide portion and the C2-position allows for fine-tuning of a molecule's pharmacological properties, such as target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.

-

Agrochemical Production: The chloropyridine scaffold is integral to many pesticides and herbicides.[2][16] The sulfonyl group can be converted into structures that enhance the compound's herbicidal or pesticidal activity and improve its uptake and translocation within the target pest or plant.

-

Materials Science: The reactive handles on this molecule allow it to be incorporated into functionalized polymers and other advanced materials where specific electronic or binding properties are required.[1]

Safety, Handling, and Storage

Due to its chemical nature and that of its precursors, this compound must be handled with care.

Hazard Identification

Data from closely related compounds indicate significant hazards. The precursor 2-chloropyridine is fatal if it comes into contact with skin and is toxic if swallowed or inhaled.[18][19] Pyridine-3-sulfonic acid is known to cause severe skin burns and eye damage.[20] The sulfonyl chloride intermediate is corrosive and a lachrymator.[6]

| Hazard Statement | Description |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[6] |

| H314 | Causes severe skin burns and eye damage.[6][20] |

| H335 | May cause respiratory irritation.[18][20] |

Recommended Safe Handling Practices

-

Engineering Controls: Always handle this chemical and its derivatives inside a certified chemical fume hood to avoid inhalation of vapors or dust.[20][21] Ensure that an eyewash station and safety shower are readily accessible.[20]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid all personal contact, including inhalation.[18] Do not eat, drink, or smoke in the handling area. Keep containers tightly closed when not in use.[19]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[20] For the sulfonyl chloride, storage under an inert atmosphere is recommended to prevent degradation from moisture.[7]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined and predictable reactivity at two distinct sites provides chemists with a reliable platform for constructing complex molecules with valuable biological and material properties. By understanding the underlying principles of its synthesis and the mechanisms of its key reactions—sulfonamide formation and SNAr—researchers can unlock its full potential. As the demand for novel pharmaceuticals and advanced agrochemicals continues to grow, the importance of versatile and powerful building blocks like this compound will only increase.

References

-

Barnett, C. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 690-695. [Link]

-

NITE (National Institute of Technology and Evaluation). (n.d.). Chemical Substance Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Chloropyridine-6-sulfonic acid. [Link]

-

eChemPortal. (n.d.). Chemical Substance Search for CAS 5432-99-5. [Link]

-

PubChem. (n.d.). 2-Chloropyridine-3-sulfonyl chloride. [Link]

-

J&K Scientific. (n.d.). 2-Chloropyridine-3-sulfonyl chloride. [Link]

-

MySkinRecipes. (n.d.). 2-chloropyridine-3-sulphonylchloride. [Link]

-

LookChem. (n.d.). New CasNo list. [Link]

- Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

ResearchGate. (n.d.). A preparation of 2-chloropyridine. [Link]

- Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.

-

PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. [Link]

- Google Patents. (n.d.). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

-

YouTube. (2019). Nucleophilic aromatic substitutions. [Link]

-

Filo. (n.d.). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]

-

ScienceDirect. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. [Link]

- Google Patents. (n.d.). EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.

-

Wikipedia. (n.d.). 2-Chloropyridine. [Link]

- Google Patents. (n.d.). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing. [Link]

-

Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

ResearchGate. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

PubMed. (2011). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. [Link]

-

Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

-

ResearchGate. (2013). Amination of 2-halopyridines. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2-chloropyridine-3-sulphonylchloride [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6602-56-8|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 2-chloro-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 15. chempanda.com [chempanda.com]

- 16. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 17. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. fishersci.com [fishersci.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Profile of 2-Chloropyridine-3-sulfonic acid: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed spectroscopic analysis of 2-Chloropyridine-3-sulfonic acid (CAS No: 6602-56-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][] In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted spectroscopic data based on established principles and empirical data from analogous compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals for compound verification, quality control, and reaction monitoring. The guide covers predicted data and standardized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a substituted pyridine derivative featuring both a halogen and a sulfonic acid functional group. These functionalities make it a versatile building block in organic synthesis. The chloro group can be displaced in nucleophilic aromatic substitution reactions, while the sulfonic acid moiety imparts specific solubility characteristics and can be involved in a range of chemical transformations. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this reagent. This guide provides a predictive but robust framework for its spectroscopic analysis.

Molecular Structure and Properties:

-

Molecular Formula: C₅H₄ClNO₃S[2][]

-

Molecular Weight: 193.61 g/mol [2][]

-

IUPAC Name: this compound

-

CAS Number: 6602-56-8[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The chemical shifts and coupling patterns of the pyridine ring protons are influenced by the anisotropic and electronic effects of the electron-withdrawing chlorine and sulfonic acid groups.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct aromatic proton signals. The sulfonic acid proton is often broad and may exchange with residual water in the solvent, making its observation dependent on the solvent and sample conditions. Predictions are based on the known spectra of 2-chloropyridine[4][5] and pyridine-3-sulfonic acid derivatives[6].

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.1 - 8.3 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 | Deshielded by the adjacent sulfonic acid group. |

| H-5 | 7.5 - 7.7 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 | Positioned between two other protons, showing a characteristic dd pattern. |

| H-6 | 8.6 - 8.8 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 | Deshielded by the adjacent electronegative nitrogen atom. |

| SO₃H | 10.0 - 13.0 | Broad singlet (br s) | - | Acidic proton, chemical shift is highly variable and dependent on concentration and solvent. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display five signals for the carbon atoms of the pyridine ring. The carbons directly attached to the chlorine (C-2) and sulfonic acid (C-3) groups will be significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 148 - 152 | Attached to chlorine, deshielded. |

| C-3 | 135 - 139 | Attached to the sulfonic acid group. |

| C-4 | 140 - 144 | Deshielded by the adjacent sulfonic acid group. |

| C-5 | 124 - 128 | Least affected by the substituents. |

| C-6 | 150 - 154 | Deshielded by the adjacent nitrogen atom. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

-

Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the compound's polarity and to facilitate the observation of the acidic sulfonic acid proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard temperature, typically 25 °C.

-

Use a standard 90° pulse sequence.

-

Set a spectral width of approximately 0-15 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 0-180 ppm.

-

Longer acquisition times or a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum will be characterized by absorptions from the sulfonic acid group and the substituted pyridine ring. The predicted vibrational frequencies are based on data for pyridine-3-sulfonic acid and other aromatic sulfonic acids.[7][8]

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2900 - 2500 | Broad | O-H stretch | Sulfonic acid O-H |

| 1600 - 1550 | Medium | C=C/C=N stretch | Pyridine ring |

| 1250 - 1150 | Strong | Asymmetric SO₂ stretch | Sulfonic acid |

| 1080 - 1030 | Strong | Symmetric SO₂ stretch | Sulfonic acid |

| 750 - 700 | Strong | C-S stretch | C-SO₃H |

| 800 - 750 | Medium | C-Cl stretch | C-Cl |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal. Ensure good contact between the sample and the crystal using the pressure clamp.

-

Data Acquisition: Record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Predicted Mass Spectrometry Data

For this compound (MW: 193.61), the mass spectrum is expected to show a molecular ion peak and characteristic fragment ions. The presence of chlorine will result in a distinctive isotopic pattern for any chlorine-containing fragment, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.[9]

Table 4: Predicted m/z Values in Mass Spectrometry of this compound

| Ionization Mode | Predicted m/z | Interpretation |

| ESI+ | 194.0 | [M+H]⁺ (¹²C₅¹H₅³⁵Cl¹⁴N¹⁶O₃³²S) |

| ESI- | 192.0 | [M-H]⁻ (¹²C₅¹H₃³⁵Cl¹⁴N¹⁶O₃³²S) |

| EI | 193/195 | [M]⁺˙ |

| EI | 113/115 | [M - SO₃]⁺˙ |

| EI | 78 | [C₅H₄N]⁺ (Loss of Cl and SO₃) |

Fragmentation Rationale: Under Electron Ionization (EI), a common fragmentation pathway for sulfonic acids is the loss of the SO₃ group (80 Da).[10][11] This would lead to a fragment ion corresponding to 2-chloropyridine at m/z 113/115.[9] Further fragmentation could involve the loss of the chlorine atom.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is well-suited for this polar, non-volatile compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the molecular ion.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, offer a robust framework for the characterization of this important chemical intermediate. While based on predictions from analogous structures, this information serves as a reliable reference for identity confirmation, purity assessment, and further research endeavors in the fields of pharmaceutical and materials science.

References

-

Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632. Available at: [Link]

-

Panicker, C. Y., Varghese, H. T., Philip, D., & Keresztury, G. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 744–747. Available at: [Link]

-

Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine?. Blog. Available at: [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved January 15, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 15, 2026, from [Link]

Sources

- 1. 6602-56-8|this compound|BLD Pharm [bldpharm.com]

- 2. synchem.de [synchem.de]

- 4. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PYRIDINE-3-SULFONIC ACID SODIUM SALT(15521-77-4) 1H NMR spectrum [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. yufengchemicals.com [yufengchemicals.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Navigating the Chemistry of 2-Chloropyridine-3-sulfonic acid: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are the cornerstones of innovation in pharmaceutical and materials science. Among these, 2-Chloropyridine-3-sulfonic acid (CAS No. 6602-56-8) presents as a valuable building block.[1][2] Its unique structural combination of a halogenated pyridine ring and a sulfonic acid group makes it a versatile intermediate. However, this reactivity also necessitates a profound understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical analysis of the safety considerations for this compound, drawing upon data from its precursor, 2-chloropyridine-3-sulfonyl chloride, and the parent compound, 2-chloropyridine, to construct a comprehensive safety profile.

The Hazard Profile: Understanding the Intrinsic Risks

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust understanding of its potential hazards can be extrapolated from its chemical relatives. The primary concerns with compounds of this nature are severe skin and eye damage, respiratory irritation, and potential for organ toxicity with repeated exposure.[3][4][5]

GHS Classification (Anticipated)

Based on the available data for structurally similar compounds, the anticipated GHS classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns and eye damage.[4][6] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[3][4][5] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[4][5] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Harmful | Harmful if swallowed, in contact with skin, or if inhaled.[3][5][6] |

| Hazardous to the Aquatic Environment | Likely Toxic | Very toxic to aquatic life with long lasting effects.[3][5][7] |

Hazard Pictograms:

-

Corrosion (GHS05): Indicates the potential for severe skin burns and eye damage.[3][5]

-

Health Hazard (GHS08): May indicate respiratory sensitization, mutagenicity, carcinogenicity, reproductive toxicity, target organ toxicity, or aspiration toxicity.[3][5]

-

Exclamation Mark (GHS07): Indicates that the substance may be an irritant (skin and eye), skin sensitizer, acutely toxic (harmful), a narcotic, or cause respiratory tract irritation.

-

Environment (GHS09): Indicates that the substance is hazardous to the aquatic environment.[3][5]

-

Skull and Crossbones (GHS06): Indicates that the substance can cause death or toxicity with short exposure to small amounts.[3][5]

The acidic nature of the sulfonic acid group, combined with the reactivity of the chlorinated pyridine ring, is the fundamental basis for these anticipated hazards. The sulfonic acid moiety is strongly acidic and corrosive, while the chloropyridine structure can lead to toxic effects upon absorption or inhalation.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management hinges on the implementation of a multi-layered safety strategy, commonly known as the hierarchy of controls. This approach prioritizes the most effective and protective measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination and substitution are often impractical in a research context. Therefore, the focus must be on robust engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[8] This is critical to prevent the inhalation of any dust or vapors and to contain any potential spills.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8][9] In the event of accidental contact, immediate and prolonged flushing is crucial.

Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that guide safe work habits.

-

Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this compound must be written and approved. These should include step-by-step instructions, hazard assessments, and emergency procedures.

-

Training: All personnel handling the substance must receive documented training on its hazards, safe handling procedures, and emergency response.

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3][7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][7]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on a thorough risk assessment.

Recommended PPE

| Body Part | Protection | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield.[3] | Protects against splashes of the corrosive material. |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | Prevents skin contact, which can cause severe burns.[4][9] |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for certain operations, such as handling large quantities or in case of ventilation failure.[3][10] | Protects against inhalation of harmful vapors or dusts. |

Donning and Doffing PPE: A Critical Procedure

Caption: The correct sequence for donning and doffing PPE is crucial to prevent contamination.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and correct response can significantly mitigate harm.

First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][5] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |

Spill Response

For a small spill:

-

Evacuate: Alert personnel in the immediate area.

-

Protect: Wear appropriate PPE.

-

Contain: Cover the spill with an inert absorbent material such as sand or vermiculite.

-

Neutralize (with caution): For an acidic substance, cautiously neutralize with a weak base like sodium bicarbonate.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

For a large spill, evacuate the area and contact your institution's emergency response team.

Storage and Handling: Maintaining Chemical Integrity and Safety

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4][9] The container should be tightly closed.[3][4][5]

-

Handling: Avoid creating dust or aerosols. Use only in a chemical fume hood.[8] Grounding and bonding may be necessary to prevent static discharge.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C5H4ClNO3S[1] |

| Molecular Weight | 193.6 g/mol [1] |

| Appearance | Likely a solid. |

| Solubility | Expected to be soluble in water. |

Toxicological Information: The Health Impact

The primary toxicological concerns are its corrosive and irritant properties. Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[3][7] While specific carcinogenicity and mutagenicity data for this compound are not available, related pyridine derivatives have been investigated for such effects.[11][12] Therefore, it is prudent to handle this compound with the assumption that it may have long-term health effects and to minimize exposure.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][11] Do not dispose of it down the drain.

Conclusion

This compound is a valuable chemical intermediate with a significant, albeit manageable, hazard profile. A thorough understanding of its potential risks, coupled with the diligent application of the hierarchy of controls, is paramount for its safe use in research and development. By prioritizing engineering controls, adhering to strict administrative procedures, and correctly using personal protective equipment, researchers can confidently and safely unlock the synthetic potential of this compound.

References

- Jubilant Ingrevia. (2022, January 17).

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Chloropyridine-3-sulfonyl chloride.

- New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine.

- Sigma-Aldrich. (2024, September 8).

- Fisher Scientific. (2025, December 18).

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]

- Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.

- CymitQuimica. (2023, July 6). 2-Chloropyridine.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 6602-56-8.

- Santa Cruz Biotechnology. (2008, October 21). 2-Chloropyridine.

- Fisher Scientific. (2024, March 29).

- Fisher Scientific. (2025, December 22).

- Sigma-Aldrich. (2025, April 28).

- Sigma-Aldrich. (n.d.). 2-chloro-pyridine-3-sulfonyl chloride AldrichCPR.

- Synchem. (n.d.). This compound.

- BLD Pharm. (n.d.). 6602-56-8|this compound.

- National Toxicology Program. (n.d.). 2-Chloropyridine.

Sources

- 1. This compound | CAS 6602-56-8 [matrix-fine-chemicals.com]

- 2. synchem.de [synchem.de]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

stability and storage conditions for 2-Chloropyridine-3-sulfonic acid

An In-depth Technical Guide to the Stability and Storage of 2-Chloropyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 6602-56-8) is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3] Its utility is derived from the reactive handles provided by the sulfonic acid moiety and the chloro-substituted pyridine core. However, the very features that make it a valuable synthon also render it susceptible to degradation if not stored and handled with requisite care. This guide provides a comprehensive analysis of the chemical stability of this compound, offering field-proven protocols and evidence-based recommendations to ensure its integrity from receipt to reaction.

Physicochemical Profile and Intrinsic Stability

Understanding the inherent chemical nature of this compound is fundamental to predicting its stability. The molecule incorporates an electron-deficient pyridine ring, a strongly acidic sulfonic acid group, and a chlorine atom susceptible to nucleophilic displacement.

| Property | Value | Source |

| CAS Number | 6602-56-8 | [1] |

| Molecular Formula | C₅H₄ClNO₃S | [1] |

| Molecular Weight | 193.61 g/mol | [1] |

| Purity (Typical) | >95% | [1] |

| Appearance | Solid (inferred from related sulfonyl compounds) |

The primary drivers of instability are moisture, elevated temperatures, light, and incompatible reagents, particularly strong bases and oxidizing agents.

Critical Factors Governing Chemical Stability

The long-term stability of this compound is not an inherent property but a function of its environment. The following factors must be meticulously controlled.

Moisture and Hydrolytic Stability

Moisture is a significant threat to the integrity of this compound. The sulfonic acid group is hygroscopic, readily absorbing atmospheric water. While the S-C bond is generally stable, the presence of moisture can act as a medium for degradative processes.

More critically, the 2-chloro substituent on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Although less reactive than its sulfonyl chloride precursor, prolonged exposure to moisture, especially at non-neutral pH or elevated temperatures, can lead to hydrolysis, yielding 2-hydroxypyridine-3-sulfonic acid. This degradation pathway is analogous to the observed hydrolysis of the chloro group in related pyridine derivatives.[4] The safety data for the closely related 2-chloropyridine-3-sulfonyl chloride explicitly warns to keep the compound away from water or moist air.[5]

Causality: The electron-withdrawing nature of both the ring nitrogen and the sulfonic acid group activates the chlorine at position 2 for nucleophilic attack by water.

Thermal Decomposition

While stable under standard refrigerated conditions, this compound will decompose at elevated temperatures.[5] Thermal stress can provide the activation energy needed to break C-S, C-Cl, and C-N bonds.

Hazardous Decomposition Products: Upon thermal decomposition, the molecule is expected to release toxic and corrosive gases, including:

-

Sulfur oxides (SOx)[5]

Therefore, avoiding exposure to high heat, open flames, and sparks is imperative.[6][7]

Photostability

Heterocyclic aromatic compounds, including pyridine derivatives, can be sensitive to photodegradation. Studies on the parent 2-chloropyridine molecule have shown it to be a persistent pollutant that can undergo photolytic degradation in aqueous solutions, forming various intermediate products.[8] UV or high-intensity visible light can promote the homolytic cleavage of the C-Cl bond, initiating radical-based degradation pathways.

Recommendation: To preclude photodegradation and ensure lot-to-lot consistency in photosensitive reactions, this compound should always be stored in amber glass vials or other opaque containers, protected from direct light.

Incompatibilities and Chemical Reactivity

The reactivity profile of this compound dictates a strict segregation from incompatible materials.

-

Strong Oxidizing Agents: Contact with strong oxidizers (e.g., nitrates, peroxides, chlorates) poses a significant risk of a vigorous or explosive exothermic reaction.[5][6][9]

-

Bases: Strong bases will readily deprotonate the sulfonic acid. The resulting sulfonate anion may have altered stability. Furthermore, bases can catalyze the hydrolysis of the C-Cl bond or react as nucleophiles themselves (e.g., amines).[5]

-

Alcohols and Amines: These nucleophiles can potentially displace the chlorine atom, leading to impurity formation.[5]

Recommended Storage and Handling Protocols

To preserve the chemical integrity and ensure the safety of laboratory personnel, the following storage and handling protocols are mandatory.

Optimal Storage Conditions

The following table summarizes the ideal conditions for the long-term storage of this compound, derived from best practices for analogous reactive compounds.[5]

| Parameter | Recommended Condition | Rationale |

| Temperature | Keep Refrigerated (2-8 °C) | Slows kinetic degradation pathways and minimizes moisture uptake in sealed containers. |

| Atmosphere | Store under an Inert Atmosphere (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolytic and oxidative degradation. |

| Light | Protect from Light | Stored in amber vials or in a dark, enclosed cabinet to prevent photodegradation. |

| Container | Tightly Closed, Chemically Inert Container | Prevents ingress of moisture and air. Glass is preferred.[9] |

| Location | Dry, Well-Ventilated, Corrosives Area | Ensures a controlled environment and proper segregation from incompatible materials.[5][7] |

Safe Handling Workflow

All manipulations involving this compound must be performed within a certified chemical fume hood to control exposure.[5][7] Adherence to the following personal protective equipment (PPE) standards is required:

-

Eye Protection: Wear chemical safety goggles and a face shield.[5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile), replacing them immediately if contamination occurs.[9]

-

Body Protection: Wear a lab coat and ensure no skin is exposed.[5]

Always wash hands thoroughly after handling.[6][10]

Protocol for Stability Assessment: A Self-Validating System

To ensure the quality of the starting material, particularly if it has been stored for an extended period or under suboptimal conditions, a forced degradation study is recommended. This protocol provides a framework for identifying potential degradation products.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Sample Aliquoting: Distribute aliquots of the stock solution into separate, clearly labeled amber vials for each stress condition.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to an aliquot.

-

Basic Hydrolysis: Add 0.1 M NaOH to an aliquot.

-

Oxidative Degradation: Add 3% H₂O₂ to an aliquot.

-

Thermal Stress: Store an aliquot at 60 °C.

-

Photolytic Stress: Expose an aliquot to a high-intensity UV light source.

-

Control: Keep one aliquot under optimal storage conditions (refrigerated, dark).

-

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stressed vial and the control. Quench the reaction if necessary (e.g., neutralize acid/base).

-

Analytical Method: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A gradient elution method is often required to separate the parent peak from any degradation products.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation.

Workflow for Stability Verification

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is critically dependent on strict adherence to proper storage and handling protocols. The primary risks to its purity are exposure to moisture, high temperatures, light, and incompatible chemicals like strong bases and oxidizers. By implementing the recommendations outlined in this guide—specifically, refrigerated storage under an inert, dry atmosphere and protection from light—researchers can confidently mitigate degradation, ensuring the reliability and reproducibility of their experimental outcomes.

References

- 2-Chloropyridine-3-sulfonyl chloride Safety Data Sheet. (2025). Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC378870050&productDescription=2-CHLOROPYRIDINE-3-SULFONYL+CHLORIDE&vendorId=VN00033897&countryCode=US&language=en]

- 2-Chloropyridine Safety Data Sheet. (2022). Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.com/uploads/files/2_Chloropyridine_SDS_17012022.pdf]

- 2-Chloropyridine Safety Data Sheet. (2023). CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/OR9447.pdf]

- 3-Chloropyridine Safety Data Sheet. (2024). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c70002]

- 2-Chloropyridine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- Pyridine-3-sulfonic acid Safety Data Sheet. (2024). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AAAC164280250&productDescription=Pyridine-3-sulfonic+acid%2C+98%25+25g&vendorId=VN00032119&countryCode=US&language=en]

- 2-Chloropyridine Safety Data Sheet. (2025). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC109930050&productDescription=2-Chloropyridine%2C+99%25+5g&vendorId=VN00033897&countryCode=US&language=en]

- Chlorosulfonic acid Safety Data Sheet. (2024). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/mm/8.45127]

- This compound Product Page. (n.d.). Synchem. [URL: https://www.synchem.de/product/2-chloropyridine-3-sulfonic-acid]

- Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. [URL: https://www.chempanda.com/posts/chloropyridine/]

- 2-chloropyridine-3-sulphonylchloride Product Page. (n.d.). MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/research/analytical-chemicals/organic-synthesis-building-blocks/heterocyclic-building-blocks/pyridine-derivatives/2-chloropyridine-3-sulphonylchloride-159453.html]

- Process for the preparation of chloropyridine sulphonic acid chlorides. (2001). Google Patents. [URL: https://patents.google.

- 2-chloro-pyridine-3-sulfonyl chloride Product Page. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647657]

- 2-Chloropyridine. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Chloropyridine]

- This compound Product Page. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/6602-56-8.html]

- Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.Journal of Hazardous Materials, 321, 753-763. [URL: https://pubmed.ncbi.nlm.nih.gov/27726902/]

- 2-chloropyridine-3-sulfonamide Product Page. (n.d.). Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-chloropyridine-3-sulfonamide-38025-93-3]

- Managing impurities in 2-Chloropyridine-3-boronic acid starting material. (2025). BenchChem. [URL: https://www.benchchem.com/w/wp-content/uploads/2024/02/B1586372-tech-support.pdf]

Sources

- 1. synchem.de [synchem.de]

- 2. chempanda.com [chempanda.com]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

The Enigmatic Reactivity of the Pyridinesufonic Acid Group: A Technical Guide for Synthetic Chemists

Introduction: A Tale of Two Moieties

The pyridine ring, a cornerstone of countless pharmaceuticals and functional materials, presents a fascinating electronic landscape for the synthetic chemist.[1][2][3] Its inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, dictates a reactivity profile distinct from that of simple benzene derivatives.[4][5] When this heterocyclic core is appended with a strongly acidic sulfonic acid group, the resulting pyridinesulfonic acid becomes a molecule of dual character—a versatile building block whose reactivity is a nuanced interplay of its constituent parts.[4][6] This guide provides an in-depth exploration of the sulfonic acid group's reactivity on the pyridine ring, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system for predictable and reproducible outcomes.

The Electronic Landscape: Why Position Matters

The pyridine ring's nitrogen atom deactivates the aromatic system towards electrophilic attack by withdrawing electron density.[4][7] The introduction of a sulfonic acid group, itself a potent electron-withdrawing moiety, further exacerbates this deactivation.[4] Consequently, electrophilic aromatic substitution on a pyridinesulfonic acid is a challenging endeavor, often requiring harsh conditions.[8]

The true synthetic utility of pyridinesulfonic acids lies in their susceptibility to nucleophilic aromatic substitution (SNAr) .[4][9] Here, the position of the sulfonic acid group is paramount, dictating the feasibility and outcome of the reaction. The reactivity order for nucleophilic displacement of the sulfonate group is generally:

4-pyridinesulfonate > 2-pyridinesulfonate >> 3-pyridinesulfonate [10]

This order is a direct consequence of the stability of the intermediate Meisenheimer complex. When a nucleophile attacks the 2- or 4-position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10] Attack at the 3-position does not allow for this resonance stabilization, rendering it far less favorable.[10]

Synthesis of Pyridinesulfonic Acids: A Comparative Analysis

The efficient synthesis of pyridinesulfonic acids is a critical first step for their application. Two primary routes dominate the landscape: a classical, direct approach and a more contemporary, multi-step synthesis.

The Classical Route: Direct Sulfonation of Pyridine

The pioneering synthesis, first reported by O. Fischer in 1882, involves the direct sulfonation of pyridine.[11] This method, while historically significant, is characterized by its forcing conditions.[11]

Reaction Principle: This is an electrophilic aromatic substitution where sulfur trioxide (from fuming sulfuric acid or oleum) acts as the electrophile.[7] Due to the deactivated nature of the pyridine ring, a catalyst, typically mercuric sulfate, and high temperatures are required.[6][12] The substitution preferentially occurs at the 3-position.[7][11]

Representative Protocol: Direct Sulfonation of Pyridine

-

Materials:

-

Pyridine

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Mercuric sulfate (catalyst)

-

Calcium hydroxide

-

Hydrochloric acid

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add pyridine and a catalytic amount of mercuric sulfate.[6]

-

Slowly add fuming sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.[6]

-

After the addition is complete, heat the reaction mixture to 220-240 °C for several hours.[6]

-

Cool the reaction mixture and carefully pour it onto crushed ice.[6]

-

Neutralize the acidic solution with a slurry of calcium hydroxide to precipitate calcium sulfate.[6]

-

Filter off the calcium sulfate precipitate and wash it with hot water.[6]

-

Treat the filtrate with a calculated amount of hydrochloric acid to precipitate any remaining calcium as calcium chloride.[6]

-

Filter the solution again and concentrate the filtrate by evaporation to obtain crude 3-pyridinesulfonic acid.[6]

-

Recrystallize the crude product from water to yield pure 3-pyridinesulfonic acid.[6]

-

The Modern Route: A Multi-step Synthesis from 3-Chloropyridine

Modern synthetic strategies often favor a multi-step approach starting from 3-chloropyridine.[12][13] This method avoids the use of toxic heavy metals and the extremely high temperatures of the classical route, offering a safer and often higher-yielding alternative.[12]

Workflow Overview:

Caption: Multi-step synthesis of 3-Pyridinesulfonic acid from 3-Chloropyridine.

Detailed Protocol: Multi-step Synthesis of 3-Pyridinesulfonic Acid [8][11]

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

-

Objective: To activate the pyridine ring for subsequent nucleophilic substitution by forming the N-oxide.

-

Procedure:

-

In a reaction vessel, dissolve 113.5 g of 3-chloropyridine in 250 ml of acetic acid.[11]

-

Heat the solution to 80°C.[11]

-

Add 75 g of 70% hydrogen peroxide dropwise over 3 hours while maintaining the temperature at 80°C.[11]

-

Stir the mixture for an additional 5 hours at 80°C.[11]

-

Remove excess oxidizing agent by adding sodium sulfite solution.[11]

-

Distill off the acetic acid and water under vacuum.[11]

-

Cool the solution and add 157 ml of water and 334 g of 50% sodium hydroxide at 50°C.[11]

-

The product phase will separate and is then taken up in 167 ml of toluene.[11]

-

The combined organic phases are distilled to remove the toluene, yielding 3-chloropyridine-N-oxide. This step typically results in a high yield of 98-99%.[11]

-

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

-

Objective: To substitute the chlorine atom with a sulfonic acid group via nucleophilic aromatic substitution.

-

Procedure:

-

Dissolve 252 g of sodium sulfite in 700 ml of water.[11]

-

Add 129.6 g of crude 3-chloropyridine-N-oxide to the solution.[11]

-

Heat the reaction mixture to 145°C in an autoclave under a nitrogen atmosphere.[11][14]

-

Stir the mixture at this temperature for 17 hours. A pressure of 4 to 5 bars will develop.[11][14]

-

After the reaction, cool the mixture to 60°C to obtain pyridine-3-sulfonic acid-N-oxide.[11]

-

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

-

Objective: To reduce the N-oxide to obtain the final product.

-

Procedure:

-

Under a nitrogen atmosphere, add Raney nickel as the catalyst to the solution of pyridine-3-sulfonic acid-N-oxide.[11][14]

-

Pressurize the autoclave with hydrogen gas to 7 bars.[11][14]

-

Carry out the hydrogenation for approximately 16 hours.[11][14]

-

After hydrogenation, cool the mixture to 70°C and separate the catalyst by filtration.[11][14]

-

The resulting solution is then worked up to isolate and purify the 3-pyridinesulfonic acid.[11]

-

Comparative Data of Synthesis Routes [12]

| Parameter | Old Route: Direct Sulfonation | Modern Route: From 3-Chloropyridine |

| Starting Material | Pyridine | 3-Chloropyridine |

| Key Reagents | Fuming sulfuric acid, Mercury(II) sulfate | Hydrogen peroxide, Acetic acid, Sodium sulfite, Raney nickel |

| Reaction Temp. | High (e.g., 300-350°C) | Moderate (e.g., 80-145°C) |

| Reaction Pressure | Atmospheric | Moderate (e.g., 4-7 bars for hydrogenation) |

| Reaction Time | Long (e.g., 24 hours) | Varies per step, hydrogenation can be 3-16 hours |

| Yield | ~50% | Generally higher |

| Safety/Environmental | Use of toxic heavy metals, harsh conditions | More environmentally benign, avoids heavy metals |

Key Reactions of the Sulfonic Acid Group

The sulfonic acid group on the pyridine ring can undergo several important transformations, making it a versatile handle for further molecular elaboration.

Conversion to Sulfonyl Chlorides: Gateway to Amides and Esters

The conversion of pyridinesulfonic acid to its more reactive sulfonyl chloride derivative is a cornerstone reaction, particularly in pharmaceutical synthesis where it serves as a precursor to sulfonamides.[6][15] For instance, 3-pyridinesulfonyl chloride is a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan.[6][15]

Reaction Principle: The hydroxyl group of the sulfonic acid is replaced by a chlorine atom using a chlorinating agent. A common and effective method utilizes phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃).[15]

Caption: Conversion of 3-Pyridinesulfonic Acid to a Sulfonamide.

Experimental Protocol: Synthesis of 3-Pyridinesulfonyl Chloride [15]

-

Materials:

-

3-Pyridinesulfonic acid

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

-

Charging Reagents: Add 3-pyridinesulfonic acid to phosphorus oxychloride in the flask. Carefully add phosphorus pentachloride in portions.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-